Product packaging for Corticostatin-6(Cat. No.:)

Corticostatin-6

Cat. No.: B1577437
Attention: For research use only. Not for human or veterinary use.
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Description

Corticostatin-6 is a research peptide offered for scientific investigation. While specific details on this particular isoform are limited in the public scientific literature, corticostatins are generally known to have several biologic activities relevant to immunological and endocrine research. These include inhibition of ACTH binding, stimulation of L-type Ca 2+ channels, monocyte chemotaxis, and degranulation of mast cells with the release of histamine . Rabbit corticostatin I, for instance, is widely distributed in maternal and fetal tissues and is localized to neutrophils, macrophages, and monocytes, suggesting a potential physiologic role during pregnancy and in immune response . This product, this compound, is provided to enable further exploration into these and other potential mechanisms and functions. It is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to contact us for specific product specifications, including purity, available quantity, and detailed data sheets.

Properties

bioactivity

Antibacterial, Antifungal, Antiviral

sequence

GICACRRRFCLNFEQFSGYCRVNGARYVRCCSRR

Origin of Product

United States

Discovery and Preliminary Characterization of Defensin Np 5 Corticostatin 6

Initial Identification and Naming Convention

Corticostatin-6 (CS-6) is a member of the corticostatin/defensin (B1577277) family of peptides. nih.gov Defensins are small, cationic peptides that play a crucial role in the innate immune system, possessing a broad spectrum of antimicrobial activities. frontiersin.org The nomenclature of these peptides can be complex, with multiple names often assigned to the same molecule by different research groups.

Association with Defensin NP-5

This compound is also known by several other names, most notably Neutrophil Peptide 5 (NP-5). frontiersin.orgresearchgate.net Other designations include microbicidal peptide NP-5 and neutrophil antibiotic peptide NP-5. researchgate.netantibodies-online.com This interchangeability in naming reflects its identity as a defensin peptide isolated from neutrophils. In rabbits, six distinct defensins have been identified: NP-1, NP-2, NP-3a, NP-3b, NP-4, and NP-5 (this compound). researchgate.netfrontiersin.org

Detection and Confirmation of this compound in Biological Samples

The presence and expression of this compound have been investigated in various biological contexts, primarily focusing on rabbit models.

Species Specificity: Rabbit Studies

Initial studies to characterize this compound have been predominantly conducted in rabbits (Oryctolagus cuniculus). frontiersin.orgresearchgate.net cDNA clones that encode the precursor for this compound were successfully isolated from a rabbit bone marrow cDNA library. nih.gov These studies have been fundamental in understanding the expression and localization of this defensin. While information on defensins in rabbits is still considered somewhat limited, it is established that they are present in the peripheral blood neutrophils. researchgate.net

Tissue Localization: Hepatic Tissue

Research has confirmed the presence of this compound (NP-5) in the liver tissue of rabbits. researchgate.netresearchgate.net The liver is a primary site for the replication of viruses like Lagovirus europaeus, making the study of defensins in this organ particularly relevant. researchgate.net While CS-6 message levels are high in bone marrow and moderate in the spleen, they are notably low in the lung, in contrast to other defensins like CS-4. nih.gov

Contextual Presence: Healthy Versus Pathological States (Lagovirus europaeus Infection)

A key area of investigation has been the expression of this compound in both healthy rabbits and those infected with Lagovirus europaeus, the causative agent of Rabbit Hemorrhagic Disease (RHD). frontiersin.orgresearchgate.net This viral infection serves as a model for acute liver failure. frontiersin.orgnih.gov Studies have successfully verified the presence of NP-5 defensin in the livers of both healthy and infected rabbits. researchgate.netresearchgate.net This initial confirmation is a critical first step in analyzing the potential involvement of these proteins in the course of this viral disease. researchgate.net The presence of NP-5 was confirmed with high accuracy in all tested liver samples from both healthy and infected animals. researchgate.net

Methodological Approaches for Initial Identification of this compound

The initial identification and characterization of this compound have been facilitated by several molecular biology techniques. The isolation of cDNA clones encoding CS-6 from a rabbit bone marrow library was achieved through cross-hybridization with cDNA for a human corticostatin, HP-4. nih.gov For detecting the presence of the defensin in tissue samples, qualitative analyses using Real-Time Polymerase Chain Reaction (RT-PCR) with specific primers have been employed. researchgate.net This method allowed for the successful confirmation of NP-5 in the liver tissue of both healthy and Lagovirus europaeus-infected rabbits. researchgate.net

Gene Expression Analysis: Real-Time Polymerase Chain Reaction (RT-PCR)

The expression of the gene encoding this compound (Defensin NP-5) has been qualitatively and quantitatively analyzed using Real-Time Polymerase Chain Reaction (RT-PCR), also known as quantitative PCR (qPCR). This technique allows for the sensitive detection and measurement of specific mRNA transcripts in biological samples.

One study focused on determining the presence of this compound (NP-5) in the liver tissue of both healthy and Lagovirus europaeus-infected rabbits. researchgate.net The primary goal was to verify its expression as a preliminary step to investigate its potential role in the viral disease process. researchgate.net Qualitative analysis was performed using RT-PCR, which successfully confirmed the presence of Defensin NP-5 mRNA with high accuracy in all tested liver samples from both healthy and infected animals. researchgate.net

Another research effort specifically aimed to confirm the expression of genes for α-defensin NP-5 (this compound) in the liver of healthy rabbits (Oryctolagus cuniculus), as previous literature had not documented its presence in this organ. researchgate.net In this study, total RNA was isolated from liver samples, and complementary DNA (cDNA) was synthesized. researchgate.net This cDNA then served as the template for qualitative RT-PCR analysis using a LightCycler® instrument and a SYBR Green-based detection kit. researchgate.net The observation of an increase in fluorescence during the reaction cycles indicated a positive result, confirming that the gene for rabbit α-defensin NP-5 (this compound) is indeed expressed in the liver. researchgate.net

The table below summarizes the findings from these gene expression studies.

Study Focus Tissue/Organism Method Key Finding Citation
Verification of defensin NP-5 presenceLiver of healthy and Lagovirus europaeus-infected rabbitsQualitative Real-Time PCRPresence of NP-5 defensin was confirmed with high accuracy in all tested samples. researchgate.net
Confirmation of gene expressionLiver of healthy rabbits (Oryctolagus cuniculus)Qualitative RT-PCR with SYBR GreenRabbit α-defensin NP-5 (this compound) gene expression is present in the liver. researchgate.net
Differential expression analysisVarious tissues of normal rabbitsNorthern blottingHigh mRNA levels in bone marrow, moderate in spleen, low in thymus, and barely detectable in lung. nih.gov

Specific Primer Design for this compound Gene Expression

The success of RT-PCR for gene expression analysis is critically dependent on the design of high-quality, specific primers. nih.gov For the analysis of this compound (Defensin NP-5), specific primers were utilized to ensure that only the intended gene transcript was amplified and detected. researchgate.netresearchgate.net

In studies confirming the expression of defensins in rabbits, primers were designed based on sequence data available in public genetic databases like Gene Bank. world-rabbit-science.com This foundational step ensures that the primer sequences are complementary to the target gene, in this case, the gene for rabbit α-defensin NP-5. world-rabbit-science.com

While the exact sequences for the this compound primers are not detailed in the referenced studies, the general principles of effective primer design for RT-qPCR are well-established. To avoid the amplification of contaminating genomic DNA (gDNA) in gene expression experiments, primers are often designed to span an exon-exon junction. bio-rad.comi2sysbio.es This strategy ensures that the primers will only bind to the mature, spliced mRNA sequence and not to the corresponding gDNA sequence which contains introns.

Key parameters for designing specific primers for RT-PCR are outlined in the table below.

Parameter Guideline Rationale Citation
Amplicon Length 70–150 base pairs (bp)Ensures efficient amplification during the short cycles of RT-PCR. bio-rad.com
Primer Length 18-30 nucleotidesProvides a balance between specificity and hybridization efficiency.
GC Content 40–60%Promotes stable primer annealing without being too difficult to melt. bio-rad.com
Melting Temperature (Tm) Between 50°C and 65°CEnsures primers bind efficiently at the annealing temperature of the PCR cycle. bio-rad.com
Specificity Check Use tools like Primer-BLASTVerifies that the primer sequence is unique to the target gene to avoid off-target amplification. bio-rad.com
Secondary Structures Avoid regions with potential hairpins or loopsSecondary structures in the target sequence can interfere with primer binding and polymerase extension. bio-rad.com
Primer-Dimers Check for 3' complementarity between primersAvoids the formation of primer-dimer artifacts, which can compete with the desired amplification. bio-rad.com

Inferred Biological Roles and Hypotheses for Corticostatin 6

Potential Involvement in Host Antiviral Response Mechanisms

Defensins are integral components of the innate immune system, providing a first line of defense against a wide array of pathogens, including viruses. researchgate.netnih.gov The antiviral mechanisms of defensins are multifaceted and can involve both direct interaction with viral particles and modulation of the host's immune response. frontiersin.orgnih.gov General antiviral actions attributed to defensins include interfering with the lipid envelopes of viruses and binding to viral glycoproteins, which can prevent the virus from entering host cells. frontiersin.orgnih.gov They can also impact post-entry stages of the viral life cycle. nih.gov

Specifically for Corticostatin-6 (NP-5), studies have indicated that it may possess weaker direct antimicrobial properties compared to other rabbit defensins like NP-1 and NP-2. nih.govfrontiersin.org However, its contribution to antiviral defense is likely more complex than direct viral inactivation. Research has shown that NP-5 can act synergistically with other defensins, enhancing their antimicrobial effects even when its individual activity is low. nih.govfrontiersin.orgfrontiersin.org This suggests a cooperative role within the broader defensin (B1577277) response. The antiviral activity of defensins is also hypothesized to involve the stimulation of both innate and adaptive immune cells and the regulation of inflammatory processes. frontiersin.org

General Antiviral Mechanisms of Defensins
Direct interaction with and disruption of the viral lipid envelope. nih.gov
Binding to viral glycoproteins to inhibit host cell attachment and entry. frontiersin.org
Aggregation of viral particles, reducing their infectivity. frontiersin.org
Inhibition of viral replication at post-entry stages. nih.gov
Modulation of host cell signaling pathways to create an antiviral state.
Chemoattraction and activation of immune cells like T-cells and dendritic cells. frontiersin.org

Proposed Role in Lagovirus europaeus Infection Progression

A significant area of investigation for this compound revolves around its role in infections caused by Lagovirus europaeus, the virus responsible for rabbit hemorrhagic disease (RHD). researchgate.net RHD is characterized by severe, acute liver failure, making it a valuable animal model for studying this condition. nih.govnih.gov

Initial investigations have confirmed the presence of this compound (defensin NP-5) in the liver tissue of rabbits infected with Lagovirus europaeus. researchgate.net The innate immune response is considered critical in the pathogenesis of RHD, and the expression of defensins within the liver, the primary site of viral replication, points to their involvement in the host's attempt to control the infection. researchgate.networld-rabbit-science.com While the precise role of this compound in the progression of the disease is still being elucidated, its presence alongside other defensins suggests it is part of the acute phase response to the viral challenge. researchgate.net Further research is needed to determine whether its expression helps to limit viral spread and pathology or if it contributes to the immunopathology observed in the severe stages of the disease. researchgate.networld-rabbit-science.com

Hypothetical Interactions within the Hepatic Microenvironment

The liver is a complex organ with a unique immune cell population, and the function of peptides like this compound must be considered within this microenvironment. Beyond its direct or synergistic antiviral actions, cortistatin is hypothesized to have significant immunomodulatory and tissue-protective roles in the liver.

Studies on cortistatin (a broader neuropeptide family to which this compound belongs) have shown potent anti-inflammatory and anti-fibrotic effects. mdpi.commdpi.com In the context of liver injury, such as that caused by Lagovirus europaeus, an exaggerated inflammatory response can lead to significant tissue damage and fibrosis. mdpi.com Cortistatin has been shown to inhibit the activation of hepatic stellate cells, which are key drivers of liver fibrosis. researchgate.net It may also modulate the function of Kupffer cells, the resident macrophages of the liver, by reducing their production of pro-inflammatory cytokines. nih.gov

Current Limitations and Future Research Directions for Corticostatin 6

Need for Comprehensive Functional Characterization of Corticostatin-6

A primary limitation in the study of this compound is the incomplete picture of its functional capabilities. Existing research indicates that its functions may be more nuanced than those of other defensins.

Detailed Research Findings: Initial studies have shown that this compound possesses relatively weak direct antimicrobial properties compared to other rabbit defensins like NP-1 and NP-2. frontiersin.org However, its role is not negligible. It has demonstrated potent treponemicidal activity against Treponema pallidum, the bacterium that causes syphilis. nih.gov Interestingly, the antimicrobial effects of NP-5 appear to be more pronounced when pathogens are metabolically active. frontiersin.org

A key finding is the synergistic potential of this compound. While it does not demonstrate antifungal activity on its own, its presence in submicromolar concentrations significantly enhances the antifungal action of other defensins such as NP-1, NP-2, and NP-3A. frontiersin.org This suggests a cooperative or potentiating role within the defensin (B1577277) arsenal. The lack of comprehensive screening against a wider variety of bacterial, viral, and fungal species represents a significant gap in our understanding.

Future research must systematically evaluate the antimicrobial spectrum of this compound, both alone and in combination with other immune peptides. Investigating its effects on biofilms, antibiotic-resistant strains, and its potential immunomodulatory functions beyond direct pathogen killing are critical next steps.

Table 1: Functional Profile of this compound (NP-5)

Functional Aspect Finding Citation
Direct Antimicrobial Activity Weaker compared to other rabbit defensins (e.g., NP-1, NP-2). frontiersin.org
**Activity against *Treponema pallidum*** Potent treponemicidal activity demonstrated. nih.gov
Antifungal Activity Not demonstrated when acting alone. frontiersin.org
Synergistic Activity Enhances the antifungal effects of NP-1, NP-2, and NP-3A. frontiersin.org
Condition for Activity Effects increase when pathogens are metabolically active. frontiersin.org

Elucidation of the Precise Molecular Mechanisms of Action of this compound

The precise molecular mechanisms through which this compound exerts its effects are largely unknown. Many defensins function by disrupting the integrity of microbial cell membranes. However, studies using lipid vesicles that mimic Escherichia coli membranes found that, unlike other rabbit defensins, NP-5 did not induce membrane permeability on its own. frontiersin.org This points towards a mechanism of action distinct from simple membrane disruption.

The synergistic effects of this compound with other defensins suggest it might facilitate their activity, perhaps by altering the microbial cell surface to make it more susceptible, or by acting on intracellular targets. General mechanisms attributed to the defensin family include the inhibition of protein kinase C (PKC) signaling and the activation of intracellular antiviral pathways, but these have not been specifically confirmed for this compound. frontiersin.org A complete understanding of its mechanism is essential for any potential therapeutic application.

Future studies should focus on identifying the molecular targets of this compound. Advanced techniques such as affinity chromatography, yeast two-hybrid screening, and computational modeling could reveal its binding partners on or within pathogenic cells. Investigating its impact on intracellular processes like DNA replication, protein synthesis, and enzymatic activity is also a crucial avenue for research.

Broader Investigation of Tissue Distribution and Expression Dynamics of this compound Across Various Physiological and Pathological Conditions

Understanding where and when this compound is expressed is key to deciphering its physiological role. Current knowledge about its distribution is confined to rabbits.

Detailed Research Findings: Messenger RNA (mRNA) for this compound has been detected in several tissues. High levels are found in the bone marrow, with moderate levels in the spleen and low levels in the thymus. nih.gov It has also been identified in the peritoneum, liver, and tears. frontiersin.org

Expression of this compound appears to be dynamically regulated. A comparative study of defensin expression in the lung found that while the message for a related defensin (CS-4 or NP-2) was moderate, the transcript for this compound was barely detectable, implying differential regulation. nih.gov In contrast, during endotoxemia induced by lipopolysaccharide (LPS), there is an increase in NP-5 expression in circulating polymorphonuclear leukocytes (PMNs). nih.gov Furthermore, its presence has been confirmed in the liver of rabbits infected with Lagovirus europaeus (RHDV), indicating a role in the response to viral infections. researchgate.net

A broader investigation is needed to map the expression of this compound in a wider range of tissues and under different conditions, such as during various types of infection, inflammation, and tissue injury. Comparing its expression profile in healthy versus diseased states will provide valuable clues about its function.

Table 2: Tissue Distribution and Expression of this compound (NP-5) in Rabbits

Tissue/Cell Type Expression Level/Finding Condition Citation
Bone Marrow High Normal nih.gov
Spleen Moderate Normal nih.gov
Thymus Low Normal nih.gov
Lung Barely detectable Normal nih.gov
Liver Present Healthy and RHDV-infected frontiersin.orgresearchgate.net
Peritoneum Present Normal frontiersin.org
Tears Present Normal and after corneal wound frontiersin.orgstonybrookmedicine.edu
Polymorphonuclear Leukocytes (PMNs) Increased expression Endotoxemia nih.gov

Comparative Studies of this compound with Other Defensin Subtypes

Comparing this compound to other defensins highlights its unique characteristics and provides a framework for understanding its specific contributions to innate immunity.

Detailed Research Findings: As previously noted, this compound (NP-5) generally exhibits weaker direct antimicrobial potency than other rabbit neutrophil defensins like NP-1, NP-2, and NP-3A. frontiersin.org A significant mechanistic difference is its inability to independently permeabilize bacterial membranes, a hallmark of many other defensins. frontiersin.org However, when tested against Treponema pallidum, all tested rabbit defensins, including NP-5, showed potent killing activity. nih.gov

Gene expression studies also reveal key differences. For example, in the rabbit lung, the expression of NP-5 is markedly lower than that of NP-2, suggesting tissue-specific regulatory control and function. nih.gov These comparative data underscore that despite structural similarities, individual defensins likely have specialized, non-redundant roles in host defense.

Future research should expand these comparative analyses. Head-to-head studies evaluating the efficacy of different defensins in various infection models could clarify their specific roles. Investigating their synergistic or antagonistic interactions will be crucial for understanding the integrated function of the defensin system.

Table 3: Comparison of this compound (NP-5) with Other Rabbit α-Defensins

Feature This compound (NP-5) Other Rabbit α-Defensins (e.g., NP-1, NP-2, NP-3A) Citation
General Antimicrobial Potency Weaker Stronger frontiersin.org
Membrane Permeabilization Does not induce permeability alone Induce membrane permeability frontiersin.org
**Activity against *T. pallidum*** Potent Potent nih.gov
Expression in Lung Barely detectable Moderate (NP-2) nih.gov
Synergistic Potential Potentiates activity of other defensins Act as primary effectors frontiersin.org

Development and Application of Advanced Methodologies for Detailed this compound Analysis

The methodologies currently used to study this compound, while effective, could be enhanced to provide deeper insights. Current methods include:

Real-Time Polymerase Chain Reaction (RT-PCR): Used for qualitative and quantitative analysis of gene expression in tissues like the liver. researchgate.net

Northern Blotting: Employed to detect mRNA levels in various tissues and demonstrate differential expression. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): Commercial kits are available for the quantification of corticostatins, which can be adapted for specific detection of this compound. anticorps-enligne.frmybiosource.com

Mass Spectrometry: Utilized in proteomic analyses to identify and quantify defensins, including NP-5, in biological fluids like tears. stonybrookmedicine.edu

While these tools are powerful, there is a need for more sophisticated and specific reagents. The development of high-affinity monoclonal antibodies specific to this compound would be invaluable for immunohistochemistry, flow cytometry, and more precise quantitative assays, allowing for detailed localization and tracking of the peptide. Furthermore, creating fluorescently labeled or tagged versions of this compound could enable live-cell imaging to visualize its interactions with pathogens and host cells in real-time, providing direct insight into its mechanisms of action.

Exploration of Regulatory Pathways Governing this compound Expression

How the expression of the gene encoding this compound is controlled remains a significant unknown. Research indicates that its abundance is regulated at the transcriptional level, as evidenced by the differential mRNA levels in various tissues. nih.gov The upregulation of NP-5 during endotoxemia also points to regulation by inflammatory stimuli like LPS. nih.gov

For the broader defensin family, expression is known to be induced by microbial products and pro-inflammatory cytokines. frontiersin.org In Paneth cells, which secrete other alpha-defensins, the Wnt signaling pathway is a critical regulator of defensin gene transcription. pnas.orgnih.gov However, the specific transcription factors, signaling cascades, and epigenetic modifications that govern the expression of this compound have not been identified.

Future research should aim to characterize the promoter region of the this compound gene to identify regulatory elements and the transcription factors that bind to them. Investigating which inflammatory signaling pathways (e.g., NF-κB, MAPK) are activated in response to pathogens to induce its expression would provide a more complete understanding of its role in the immune response.

Identification of Upstream and Downstream Signaling Components Influenced by this compound

A critical gap exists in our knowledge of the signaling events that are initiated by this compound. It is unclear what cellular receptors it may interact with on host cells or what downstream pathways it modulates. While some defensins are known to have chemotactic properties and can induce the production of cytokines and chemokines, these functions have not been specifically attributed to this compound. frontiersin.org

For instance, human defensin 5 (HD5), another alpha-defensin, has been shown to activate the Toll signaling pathway, a key component of innate immunity. mdpi.com The neuropeptide cortistatins, which are functionally distinct from defensin corticostatins, interact with a range of receptors including somatostatin (B550006) and ghrelin receptors to activate pathways involving cAMP, p38 MAPK, and Akt. ahajournals.orgresearchgate.net However, it is crucial not to extrapolate these findings to this compound without direct evidence.

The identification of a specific host cell receptor for this compound is a high-priority research goal. This would unlock the ability to trace the downstream signaling cascades it influences. Transcriptomic and proteomic studies on host cells treated with this compound could reveal the genes and proteins whose expression is altered, providing an unbiased view of the cellular processes it regulates and further clarifying its unique role in the complex network of innate immunity.

Q & A

Q. How should systematic reviews handle bias in preclinical studies of this compound’s therapeutic potential?

  • Methodological Answer : Apply SYRCLE’s risk-of-bias tool for animal studies. Conduct sensitivity analyses to exclude underpowered studies. Use GRADE criteria to evaluate evidence quality and highlight publication bias via funnel plots .

Innovative Research Design

Q. What experimental frameworks are suitable for exploring this compound’s role in neuro-immune interactions?

  • Methodological Answer : Use organoid co-culture systems (e.g., brain-immune organoids) with single-cell RNA-seq to map cell-type-specific responses. Incorporate microfluidic devices to simulate blood-brain barrier penetration .

Q. How can machine learning optimize high-throughput screening for this compound derivatives with enhanced stability?

  • Methodological Answer : Train neural networks on existing pharmacokinetic data (e.g., half-life, solubility) to predict structural modifications. Validate top candidates via molecular dynamics simulations and in vitro metabolic assays (e.g., liver microsome stability) .

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